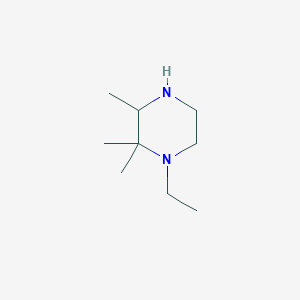

1-Ethyl-2,2,3-trimethylpiperazine

Description

1-Ethyl-2,2,3-trimethylpiperazine is a substituted piperazine derivative characterized by an ethyl group at the 1-position and three methyl groups at the 2, 2, and 3 positions of the piperazine ring. This substitution pattern introduces significant steric hindrance and modulates electronic properties, influencing its chemical reactivity, solubility, and biological interactions. Piperazines are widely explored in medicinal chemistry due to their versatility as scaffolds for drug development, particularly in targeting neurological and antimicrobial pathways .

Properties

CAS No. |

90796-45-5 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-ethyl-2,2,3-trimethylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-5-11-7-6-10-8(2)9(11,3)4/h8,10H,5-7H2,1-4H3 |

InChI Key |

KJTLPBDGBZXJTC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCNC(C1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,3-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of oxalyl chloride with N-ethyl-ethylenediamine at low temperatures (0-10°C) to produce 1-ethyl-2,3-dioxopiperazine, which can be further modified .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2,3-trimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-Ethyl-2,2,3-trimethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2,3-trimethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in neuromuscular effects . This action is mediated through the inhibitory GABA (γ-aminobutyric acid) receptor, causing flaccid paralysis in certain biological systems .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Impacts

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent type, position, and steric configuration. Below is a comparative analysis of key analogues:

| Compound Name | Substituents | Key Properties | Biological Activity | Reference ID |

|---|---|---|---|---|

| 1-Ethyl-2,2,3-trimethylpiperazine | 1-Ethyl; 2,2,3-trimethyl | High steric hindrance; moderate lipophilicity | Potential CNS modulation* | N/A† |

| 1-Ethyl-2,6-dimethylpiperazine | 1-Ethyl; 2,6-dimethyl | Reduced steric hindrance; enhanced solubility | Antimicrobial, receptor ligand | |

| (3S)-3-ethyl-1-methylpiperazine | 1-Methyl; 3-ethyl (stereospecific) | Stereospecific interactions; increased metabolic stability | Neurotransmitter modulation | |

| 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine | Ethoxyethyl group at 1-position | Enhanced solubility; altered hydrogen bonding capacity | Antitumor, enzyme inhibition | |

| Piperazine-2,3-dione | No alkyl groups; diketone structure | High polarity; limited membrane permeability | Precursor for bioactive molecules |

*Inferred based on structural analogs.

Key Observations:

Steric Effects : The 2,2,3-trimethyl substitution in this compound likely reduces binding affinity to flat receptor pockets compared to less hindered analogs like 1-Ethyl-2,6-dimethylpiperazine .

Stereochemistry : Stereospecific substitutions, as in (3S)-3-ethyl-1-methylpiperazine, demonstrate the importance of chiral centers in target selectivity and metabolic stability .

Physicochemical Properties

- Solubility : Methyl and ethyl groups generally reduce aqueous solubility. For example, 1-Ethyl-2,6-dimethylpiperazine has lower solubility than unsubstituted piperazine but higher than bulkier analogs .

- Synthetic Accessibility : Ethyl and methyl substitutions are synthetically straightforward via alkylation reactions, as demonstrated in the synthesis of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine .

- Stability : Steric hindrance in 2,2,3-trimethyl derivatives may enhance stability against metabolic degradation compared to less substituted compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.